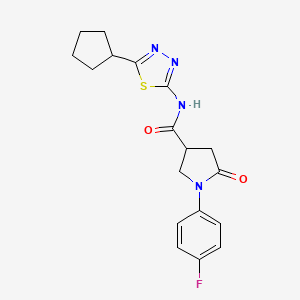

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potentiellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung weist einen Thiadiazolring, eine Fluorphenylgruppe und einen Pyrrolidinkern auf, die zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid beinhaltet in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst:

-

Bildung des Thiadiazolrings: : Der Thiadiazolring kann durch Reaktion von Cyclopentanon mit Thiosemicarbazid unter sauren Bedingungen synthetisiert werden, um das Zwischenprodukt Cyclopentylthiosemicarbazon zu bilden. Dieses Zwischenprodukt wird dann unter Verwendung eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl₃) cyclisiert, um das 5-Cyclopentyl-1,3,4-thiadiazol zu erhalten.

-

Synthese des Pyrrolidinkerns: : Der Pyrrolidinkern wird durch Reaktion von 4-Fluorbenzaldehyd mit einem geeigneten Amin synthetisiert, um ein Iminzwischenprodukt zu bilden. Dieses Zwischenprodukt unterliegt einer Cyclisierung mit einem geeigneten Diketon, um den Pyrrolidinring zu bilden.

-

Kopplungsreaktion: : Der letzte Schritt beinhaltet die Kupplung der Thiadiazol- und Pyrrolidinzwischenprodukte unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

-

Oxidation: : Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

-

Reduktion: : Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden, um Carbonylgruppen zu Alkoholen zu reduzieren.

-

Substitution: : Die Fluorphenylgruppe kann nukleophile aromatische Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen, um neue Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder basischem Medium, H₂O₂ in Gegenwart eines Katalysators.

Reduktion: LiAlH₄ in trockenem Ether, NaBH₄ in Methanol oder Ethanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte, die gebildet werden

Oxidation: Einführung von Hydroxyl- oder Carbonylgruppen.

Reduktion: Bildung von Alkoholen aus Carbonylgruppen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger synthetischer Methoden.

Biologie

In der biologischen Forschung wird N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid auf sein Potenzial als bioaktives Molekül untersucht. Es kann antimikrobielle, antifungale oder krebshemmende Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird diese Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit bestimmten biologischen Zielen zu interagieren, könnte zur Entwicklung neuer Arzneimittel zur Behandlung verschiedener Krankheiten führen.

Industrie

In industriellen Anwendungen kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden. Ihre chemische Reaktivität macht sie auch bei der Synthese von Spezialchemikalien nützlich.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting cyclopentanone with thiosemicarbazide under acidic conditions to form the intermediate cyclopentylthiosemicarbazone. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 5-cyclopentyl-1,3,4-thiadiazole.

-

Synthesis of the Pyrrolidine Core: : The pyrrolidine core is synthesized by reacting 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a suitable diketone to form the pyrrolidine ring.

-

Coupling Reaction: : The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.

-

Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to introduce new substituents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

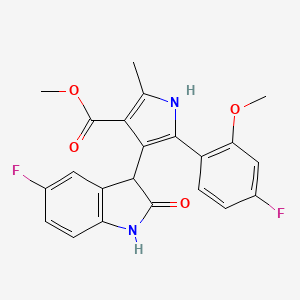

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-Phenyl-5-oxopyrrolidin-3-carbonsäureamid: Ähnliche Struktur, aber ohne das Fluoratom am Phenylring.

N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Chlorphenyl)-5-oxopyrrolidin-3-carbonsäureamid: Ähnliche Struktur mit einem Chloratom anstelle von Fluor.

Einzigartigkeit

Das Vorhandensein des Fluoratoms in N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid kann seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen. Fluoratome können die Stabilität, Lipophilie und die Fähigkeit der Verbindung, mit biologischen Zielen zu interagieren, verbessern, was sie in bestimmten Anwendungen im Vergleich zu ihren nicht-fluorierten Analoga möglicherweise effektiver macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-Fluorphenyl)-5-oxopyrrolidin-3-carbonsäureamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, seines Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C18H19FN4O2S |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H19FN4O2S/c19-13-5-7-14(8-6-13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-3-1-2-4-11/h5-8,11-12H,1-4,9-10H2,(H,20,22,25) |

InChI-Schlüssel |

MRSOOPUEAPZGQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11017009.png)

![N-[4-(benzyloxy)phenyl]-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide](/img/structure/B11017020.png)

![6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11017023.png)

![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11017026.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017043.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11017056.png)

![trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11017061.png)

![3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11017070.png)

![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)

![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone](/img/structure/B11017083.png)